molecular formula C17H17N3O5 B300325 4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

カタログ番号 B300325
分子量: 343.33 g/mol
InChIキー: IMVNSAABZLOQOG-IUODEOHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural product cephalosporin C, which is a beta-lactam antibiotic. The synthesis of this compound is complex and involves multiple steps, making it challenging to produce on a large scale. However, the potential benefits of this compound have led to extensive research on its synthesis, mechanism of action, and applications.

作用機序

The mechanism of action of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is similar to that of other beta-lactam antibiotics. This compound inhibits bacterial cell wall synthesis by binding to and inactivating the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the bacterial cell wall. This leads to the weakening and eventual lysis of the bacterial cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate have been studied extensively. This compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective treatment option. Additionally, this compound has been shown to have good stability and solubility, which are important factors in drug development.

実験室実験の利点と制限

One of the main advantages of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is its potential as a broad-spectrum antibiotic. This compound has shown activity against several bacterial strains, including those that are resistant to other antibiotics. Additionally, this compound has shown anticancer activity in vitro, making it a potential treatment option for cancer.
One of the main limitations of this compound is its complex synthesis process, which makes it challenging to produce on a large scale. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

将来の方向性

There are several future directions for research on 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate. One direction is to further study its antibacterial activity and determine its potential as a treatment option for antibiotic-resistant infections. Another direction is to study its anticancer activity in vivo and determine its potential as a cancer treatment. Additionally, more research is needed to optimize the synthesis process and determine the optimal dosage and administration route for this compound.

合成法

The synthesis of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate involves several steps. The process starts with the conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), which is then reacted with 4-hydroxybenzylamine to form 7-ACA-4-hydroxybenzylamide. This intermediate is then oxidized to form 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate.

科学的研究の応用

The potential applications of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate are vast. This compound has been studied for its antibacterial properties and has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been studied for its potential use in cancer treatment, as it has shown anticancer activity in vitro.

特性

製品名

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

分子式

C17H17N3O5

分子量

343.33 g/mol

IUPAC名

(4-nitrophenyl)methyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

InChI

InChI=1S/C17H17N3O5/c1-11-7-8-18(19-15(9-11)12(2)16(19)21)17(22)25-10-13-3-5-14(6-4-13)20(23)24/h3-9,12,15H,10H2,1-2H3/t12-,15-/m1/s1

InChIキー

IMVNSAABZLOQOG-IUODEOHRSA-N

異性体SMILES

C[C@@H]1[C@H]2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

SMILES

CC1C2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

正規SMILES

CC1C2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。